molecular formula C19H27N3O2 B2805203 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-76-6

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No.: B2805203
CAS No.: 2034194-76-6
M. Wt: 329.444
InChI Key: KRHZEBRDYRJMDD-ATBAIXNZSA-N
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Description

“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” is a synthetic organic compound Its structure features a cyclohexyl group bonded to a pyrimidinyl group through an ether linkage, and a carboxamide group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” likely involves multiple steps, including:

    Formation of the pyrimidinyl ether: This step may involve the reaction of 4,6-dimethylpyrimidine with a suitable cyclohexanol derivative under basic conditions.

    Amidation: The final step would involve the formation of the carboxamide group, possibly through the reaction of a cyclohexene carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized at the cyclohexene ring or the pyrimidinyl group.

    Reduction: Reduction reactions might target the carboxamide group or the double bond in the cyclohexene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyrimidinyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be used to study the effects of cyclohexyl and pyrimidinyl groups on biological systems, potentially leading to the development of new pharmaceuticals.

Medicine

If the compound exhibits biological activity, it could be investigated as a potential drug candidate for treating various diseases.

Industry

In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohexane: Lacks the carboxamide group, potentially altering its reactivity and biological activity.

    N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which might affect its solubility and reactivity.

Uniqueness

The unique combination of a pyrimidinyl ether and a cyclohexyl carboxamide in “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide” could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13-12-14(2)21-19(20-13)24-17-10-8-16(9-11-17)22-18(23)15-6-4-3-5-7-15/h3-4,12,15-17H,5-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZEBRDYRJMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCC=CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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